molecular formula C19H12Cl3NO2 B11949436 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide CAS No. 853355-98-3

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide

Cat. No.: B11949436
CAS No.: 853355-98-3
M. Wt: 392.7 g/mol
InChI Key: MSNDRYQVXQNZIM-JXMROGBWSA-N
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Description

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide is a halogenated acrylamide derivative featuring a furan ring substituted with a 2-chlorophenyl group and an amide-linked 2,4-dichlorophenyl moiety. Its structure combines aromatic chlorination with a propenamide backbone, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. This article compares its structural and functional properties with analogous compounds, emphasizing substituent effects, heterocyclic variations, and pharmacological implications.

Properties

CAS No.

853355-98-3

Molecular Formula

C19H12Cl3NO2

Molecular Weight

392.7 g/mol

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-N-(2,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H12Cl3NO2/c20-12-5-8-17(16(22)11-12)23-19(24)10-7-13-6-9-18(25-13)14-3-1-2-4-15(14)21/h1-11H,(H,23,24)/b10-7+

InChI Key

MSNDRYQVXQNZIM-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide typically involves the reaction of 2-chlorophenyl and 2,4-dichlorophenyl derivatives with a furan ring under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-(2-Chlorophenyl)-2-furyl)-N-(2,4-dichlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Aromatic Substituents

Key Compounds :
  • (2E)-N-(3-Chloro-4-methylphenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide ()
    • Substituents: 3-chloro-4-methylphenyl (amide), 2-chlorophenyl (furan).
    • Structural Impact: Methyl group increases steric bulk but reduces electronegativity compared to dichlorophenyl.
  • 3-(5-(4-Bromophenyl)-2-furyl)-N-(3-chloro-2-methylphenyl)propanamide ()
    • Substituents: 4-bromophenyl (furan), 3-chloro-2-methylphenyl (amide).
    • Comparison: Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce metabolic stability versus chlorine.
Table 1: Substituent Effects on Physicochemical Properties
Compound Furan Substituent Amide Substituent Molecular Weight Key Properties
Target Compound 2-Chlorophenyl 2,4-Dichlorophenyl ~398.7 High lipophilicity (Cl-rich), moderate polarity
Compound 2-Chlorophenyl 3-Chloro-4-methylphenyl ~372.2 Increased steric hindrance, reduced logP
Compound 4-Bromophenyl 3-Chloro-2-methylphenyl ~421.7 Enhanced hydrophobicity, potential radiolabeling utility

Heterocyclic Variations

Key Compounds :
  • 5-(2,4-Dichlorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide ()
    • Core Structure: Thiadiazole ring replaces acrylamide.
    • Pharmacological Impact: Thiadiazole may improve metabolic stability and π-stacking interactions.
  • 3-(2-Chlorophenyl)-5-methyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide () Core Structure: Isoxazole instead of furan.
Table 2: Heterocycle-Driven Properties
Compound Heterocycle Key Functional Groups Potential Applications
Target Compound Furan Acrylamide, Cl-substituents Anticancer, enzyme inhibition
Compound Thiadiazole Carboxamide, dichlorophenyl Anticancer (IC50 = 2.46 μg/mL in liver cancer )
Compound Isoxazole Methyl, propenamide Neuroactive or antimicrobial

Pharmacophore Analysis: Role of Halogenation

The 2,4-dichlorophenyl group in the target compound is a recurring pharmacophore in anticancer agents (e.g., N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives, ). Dichlorination enhances hydrophobic binding in enzyme pockets, while the furan-propenamide backbone may modulate solubility and membrane permeability.

Key Observations :
  • Steric Considerations : Bulky substituents (e.g., 2-isopropylphenyl in ) reduce binding affinity but improve metabolic resistance.

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